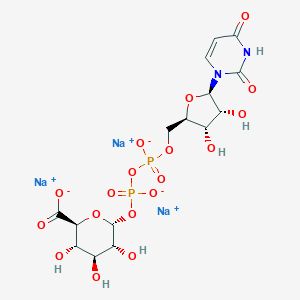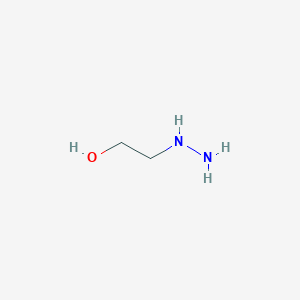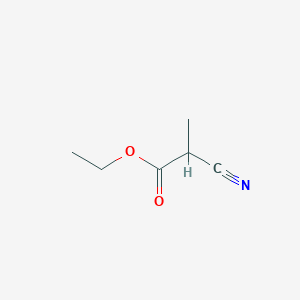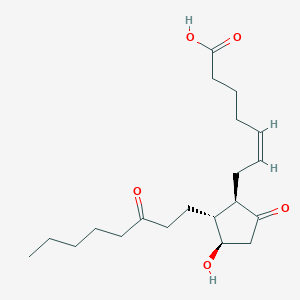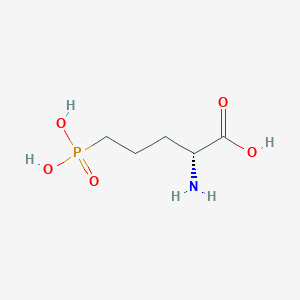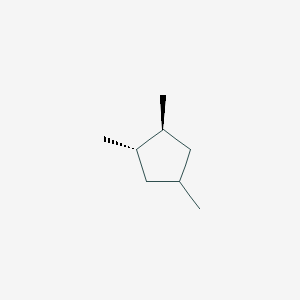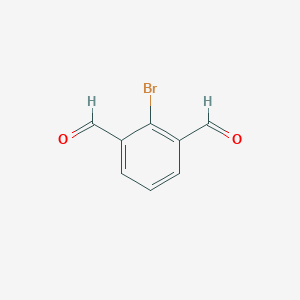
2-Bromoisophthalaldehyde
Vue d'ensemble
Description
2-Bromoisophthalaldehyde is a chemical compound with the molecular formula C8H5BrO2 . It is used in the preparation of paclitaxel-mimicking alkaloids with anticancer activity .
Synthesis Analysis
2-Bromoisophthalaldehyde can be synthesized as a bis-Schiff base, namely 2-bromoisophthalaldehyde-2-aminofluorene (M1). The structures of the synthesized compounds were confirmed by infrared spectroscopy, Fourier transform mass spectrometry, and UV-visible spectroscopy .Molecular Structure Analysis
The molecular structure of 2-Bromoisophthalaldehyde consists of a bromine atom attached to an isophthalaldehyde molecule . The average mass of the molecule is 213.028 Da .Chemical Reactions Analysis
In a study, 2-Bromoisophthalaldehyde was used to synthesize bis-Schiff bases. These bases showed corrosion inhibition performance on carbon steel in simulated circulating cooling water .Physical And Chemical Properties Analysis
2-Bromoisophthalaldehyde has a density of 1.7±0.1 g/cm3, a boiling point of 298.0±25.0 °C at 760 mmHg, and a flash point of 121.4±9.7 °C . It has 2 freely rotating bonds and no violations of the Rule of 5 .Applications De Recherche Scientifique
Synthesis of Paclitaxel-mimicking Alkaloids
Scientific Field
Summary of the Application
2-Bromoisophthalaldehyde is used in the preparation of paclitaxel-mimicking alkaloids with anticancer activity . Paclitaxel is a chemotherapy drug used to treat various types of cancer. Mimicking its structure could potentially lead to the development of new anticancer drugs.
Corrosion Inhibition
Scientific Field
Summary of the Application
2-Bromoisophthalaldehyde is used in the synthesis of certain bis-Schiff bases, which have been found to inhibit corrosion in carbon steel when used in circulating cooling water .
Methods of Application
Two new bis-Schiff bases, namely 2-bromoisophthalaldehyde-2-aminofluorene (M1) and glutaraldehyde 2-aminofluorene (M2), were synthesized . Their structures were characterized and confirmed by infrared spectroscopy, Fourier transform mass spectrometry, and UV-visible spectroscopy .
Results or Outcomes
The corrosion inhibition performance of these compounds was investigated by weight loss measurements and electrochemical measurements . The potentiodynamic polarization curves confirmed that the two bis-Schiff bases are anode-type inhibitors . Electrochemical impedance spectroscopy tests showed that M1 and M2 possess the best inhibition efficiencies of 96.25% and 99.15% at the optimal concentration of 2.50 mmol L −1, respectively .
Synthesis of Bis-Schiff Bases
Summary of the Application
2-Bromoisophthalaldehyde is used in the synthesis of certain bis-Schiff bases . Schiff bases are a class of compounds with a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They have a wide range of applications in organic chemistry.
Safety And Hazards
Propriétés
IUPAC Name |
2-bromobenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUSSKMZLHKMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C=O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465788 | |
| Record name | 2-Bromobenzene-1,3-dialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoisophthalaldehyde | |
CAS RN |
79839-49-9 | |
| Record name | 2-Bromobenzene-1,3-dialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoisophthalaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[[(8R,9S,13S,14S,17S)-13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane](/img/structure/B31380.png)
